molecular formula C19H21ClN4O5 B12629339 3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide

3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide

Cat. No.: B12629339
M. Wt: 420.8 g/mol
InChI Key: KJHSXFHMBDDTOP-IIYOLHEUSA-N
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Description

3-[(3a’S,6a’R)-5-chloro-5’-(2-methoxyethyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanamide is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 3-[(3a’S,6a’R)-5-chloro-5’-(2-methoxyethyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanamide involves multiple steps, including the formation of the spiro[indole-pyrrolo] core and subsequent functionalization. The synthetic route typically starts with the preparation of the indole and pyrrolo intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(3a’S,6a’R)-5-chloro-5’-(2-methoxyethyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(3a’S,6a’R)-5-chloro-5’-(2-methoxyethyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanamide stands out due to its unique spiro structure and specific functional groups. Similar compounds include:

  • (3R,3’R,3a’S,6a’R)-5-Chloro-3’-[(1R)-1-hydroxyethyl]-5’-(2-methoxyethyl)-7-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]
  • (3R,3’R,3a’S,6a’R)-5-Chloro-3’-isopropyl-5’-(2-methoxyethyl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical and biological properties.

Properties

Molecular Formula

C19H21ClN4O5

Molecular Weight

420.8 g/mol

IUPAC Name

3-[(3aR,6aS)-5'-chloro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

InChI

InChI=1S/C19H21ClN4O5/c1-29-7-6-24-16(26)14-12(4-5-13(21)25)23-19(15(14)17(24)27)10-8-9(20)2-3-11(10)22-18(19)28/h2-3,8,12,14-15,23H,4-7H2,1H3,(H2,21,25)(H,22,28)/t12?,14-,15+,19?/m1/s1

InChI Key

KJHSXFHMBDDTOP-IIYOLHEUSA-N

Isomeric SMILES

COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)Cl)NC3=O)NC2CCC(=O)N

Canonical SMILES

COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Cl)NC3=O)CCC(=O)N

Origin of Product

United States

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